2-Butyloctyl methacrylate

Description

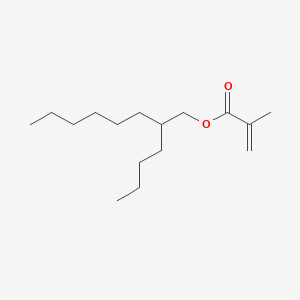

2-Butyloctyl methacrylate (CAS No. 10097-26-4) is a methacrylic ester derivative with the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.41 g/mol . Its structure features a branched alkyl chain (2-butyloctyl) attached to the methacrylate backbone, which enhances solubility in non-polar solvents and influences polymer properties such as flexibility and thermal stability. This compound is primarily utilized in the synthesis of specialty polymers, coatings, and adhesives, where its long alkyl side chain improves processability and reduces crystallinity in polymer matrices .

Properties

CAS No. |

10097-26-4 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

2-butyloctyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H30O2/c1-5-7-9-10-12-15(11-8-6-2)13-18-16(17)14(3)4/h15H,3,5-13H2,1-2,4H3 |

InChI Key |

VHGQXSVGGOZFAO-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCC)COC(=O)C(=C)C |

Canonical SMILES |

CCCCCCC(CCCC)COC(=O)C(=C)C |

Other CAS No. |

10097-26-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of 2-butyloctyl methacrylate with structurally related methacrylates:

Key Observations :

- Branching and Chain Length : this compound’s extended branched chain (C12) provides superior solubility in organic solvents compared to shorter-chain analogs like n-butyl (C4) or isobutyl methacrylate (C4). This property is critical in organic photovoltaic applications, where improved blend morphology enhances device efficiency .

- Thermal Behavior : Longer alkyl chains, as in this compound, lower glass transition temperatures ($T_g$) in polymers, increasing flexibility compared to shorter-chain derivatives .

Research Findings and Industrial Relevance

Solubility and Morphology in Organic Electronics

Studies demonstrate that this compound-based polymers achieve optimal blend morphology in bulk heterojunction solar cells due to balanced solubility and steric effects. For example, BTP-4Cl-12 (featuring a 2-butyloctyl side chain) outperformed analogs with shorter chains, achieving >15% efficiency in organic photovoltaics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Butyloctyl methacrylate with high purity?

- Methodological Answer : The synthesis typically involves esterification of methacrylic acid with 2-butyloctanol under acidic catalysis (e.g., sulfuric acid). Key steps include refluxing the mixture at 60–80°C, followed by neutralization, washing, and purification via vacuum distillation or column chromatography to remove unreacted monomers and byproducts. Reproducibility requires strict control of reaction stoichiometry, temperature, and catalyst concentration .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the ester group and alkyl chain structure. Fourier-Transform Infrared Spectroscopy (FTIR) validates the methacrylate C=O stretch (~1720 cm⁻¹) and C-O-C ester linkage. Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity by identifying residual solvents or unreacted precursors .

Q. How should researchers design experiments to study the polymerization kinetics of this compound?

- Methodological Answer : Use controlled radical polymerization (e.g., RAFT or ATRP) to monitor molecular weight evolution. Variables to track include initiator concentration, temperature, and monomer-to-initiator ratio. Gel Permeation Chromatography (GPC) and dynamic light scattering (DLS) can assess molecular weight distribution and particle size. Replicate experiments under identical conditions to minimize batch-to-batch variability .

Advanced Research Questions

Q. How can researchers address contradictions in solubility and photovoltaic performance when modifying alkyl chain lengths in this compound-based polymers?

- Methodological Answer : Longer alkyl chains (e.g., 2-butyloctyl) enhance solubility but may reduce charge mobility due to increased steric hindrance. To balance these, employ computational modeling (e.g., DFT) to predict chain packing efficiency, and validate experimentally via grazing-incidence X-ray diffraction (GI-XRD) and hole/electron mobility measurements. Systematic substitution studies (e.g., methyl vs. amyl groups on adjacent moieties) can isolate structure-property relationships .

Q. What statistical approaches are effective in optimizing copolymerization conditions for this compound to achieve target molecular weight distributions?

- Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) can model interactions between variables (e.g., temperature, initiator type, monomer ratio). Machine learning algorithms (e.g., neural networks) trained on historical polymerization data may predict optimal conditions. Validate models using small-scale trials and cross-reference with GPC data to ensure reproducibility .

Q. How does regiospecific N-alkyl substitution in this compound derivatives influence molecular packing and charge transport in organic photovoltaics?

- Methodological Answer : N-alkyl groups on adjacent moieties (e.g., pyrrole units) alter π-π stacking distances. Use atomic force microscopy (AFM) and GI-XRD to correlate substitution patterns (e.g., 2-ethylhexyl vs. 2-butyloctyl) with thin-film morphology. Transient absorption spectroscopy can quantify exciton diffusion lengths, while space-charge-limited current (SCLC) measurements assess charge-carrier mobility .

Q. How should conflicting data on thermal stability and mechanical properties in this compound copolymers be analyzed?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures and glass transition (Tg). Conflicting data may arise from variations in copolymer composition or crosslinking density. Use multivariate regression to isolate dominant factors (e.g., monomer ratio, crosslinker concentration) and validate via dynamic mechanical analysis (DMA) .

Data Contradiction and Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.